Lucanthone

Content Navigation

CAS Number

Product Name

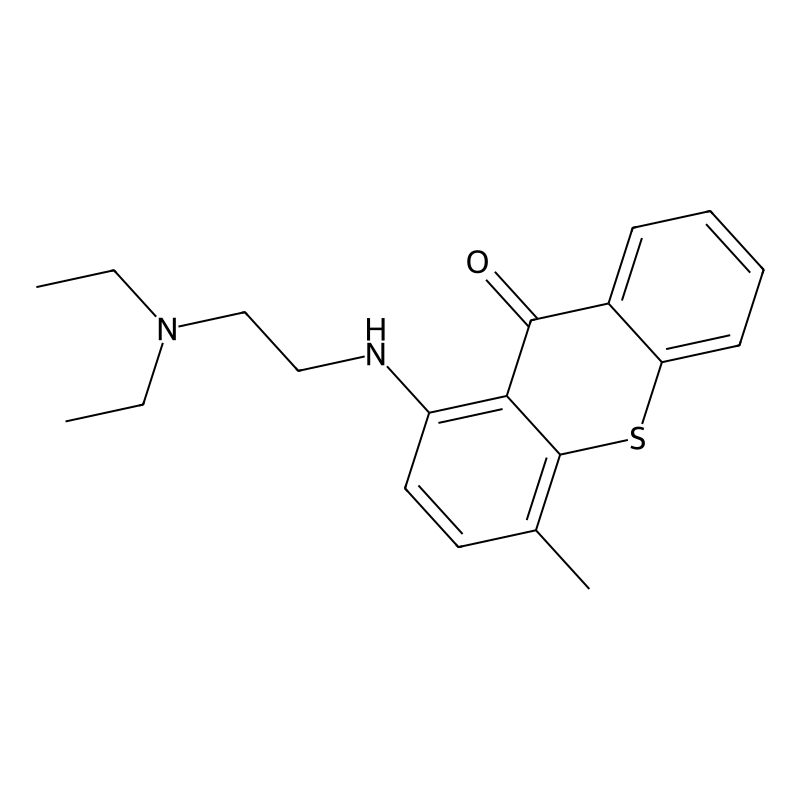

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lucanthone is a thioxanthenone derivative recognized primarily as a DNA intercalator and an inhibitor of both topoisomerase I and II. Its functional profile also includes significant, mechanistically distinct inhibitory activities against the base excision repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1) and the cellular process of autophagy. This multi-target profile necessitates careful selection based on quantitative data, as its effects are not interchangeable with other compounds that may share only one of these mechanisms.

References

- [1] Bases, R., & Mendez, F. (1997). Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy. International Journal of Radiation Oncology, Biology, Physics, 37(5), 1133–1137.

- [2] Dassonneville, L., & Bailly, C. (1999). Stimulation of topoisomerase II-mediated DNA cleavage by an indazole analogue of lucanthone. Biochemical Pharmacology, 58(8), 1307–1312.

- [3] Naidu, M. D., Agarwal, R., Peña, L. A., Cunha, L., Mezei, M., Shen, M., Wilson, D. M., 3rd, Liu, Y., Sanchez, Z., Chaudhary, P., Wilson, S. H., & Waring, M. J. (2011). Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PloS one, 6(9), e24675.

- [4] Carew, J. S., Espitia, C. M., Zhao, W., Han, Y., Dai, Y., Lu, J., Grant, S., & Nawrocki, S. T. (2011). Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. The Journal of biological chemistry, 286(8), 6602–6613.

Substituting Lucanthone with its primary metabolite, Hycanthone, is inadvisable due to a vastly different inhibitory profile against key enzymes; Hycanthone is over 60-fold more potent against APE1, making them functionally distinct for DNA repair studies. Compared to other common autophagy inhibitors like Chloroquine, Lucanthone demonstrates significantly higher potency in cancer cell models. Furthermore, as a free base, this specific compound (CAS 479-50-5) necessitates formulation in organic solvents, a critical handling and processability difference from its hydrochloride salt form, which offers greater aqueous solubility. This makes the two forms non-interchangeable for many high-throughput screening and cell culture applications.

References

- [1] Naidu, M. D., Agarwal, R., Peña, L. A., Cunha, L., Mezei, M., Shen, M., Wilson, D. M., 3rd, Liu, Y., Sanchez, Z., Chaudhary, P., Wilson, S. H., & Waring, M. J. (2011). Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PloS one, 6(9), e24675.

- [2] Carew, J. S., Espitia, C. M., Zhao, W., Han, Y., Dai, Y., Lu, J., Grant, S., & Nawrocki, S. T. (2011). Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. The Journal of biological chemistry, 286(8), 6602–6613.

Distinct APE1 Inhibition Profile vs. Primary Metabolite Hycanthone

Lucanthone is a moderate inhibitor of APE1 endonuclease activity, whereas its primary metabolite, Hycanthone, is substantially more potent. In a direct comparison of inhibitory concentration, Hycanthone was found to be approximately 62.5 times more effective at inhibiting APE1. This quantitative difference is critical for researchers needing to distinguish between the general cytotoxic effects of thioxanthenones and specific inhibition of the base excision repair pathway.

| Evidence Dimension | APE1 Endonuclease Activity Inhibition (IC50) |

| Target Compound Data | 5 µM |

| Comparator Or Baseline | Hycanthone: 80 nM |

| Quantified Difference | Hycanthone is ~62.5-fold more potent |

| Conditions | In vitro inhibition assay using depurinated plasmid DNA substrate and purified APE1 enzyme. |

This allows for selective use of Lucanthone in studies where potent APE1 inhibition is undesirable, thereby isolating its effects on other targets like topoisomerase or autophagy.

Superior In Vitro Potency in Autophagy Inhibition Compared to Chloroquine

When evaluated as an autophagy inhibitor by its effect on cancer cell viability, Lucanthone is significantly more potent than the standard clinical autophagy inhibitor, Chloroquine. Across a panel of seven breast cancer cell lines, Lucanthone exhibited a mean IC50 value that was over 9 times lower than that of Chloroquine, indicating substantially greater potency.

| Evidence Dimension | Mean IC50 for Cell Viability Reduction |

| Target Compound Data | 7.2 µM |

| Comparator Or Baseline | Chloroquine: 66 µM |

| Quantified Difference | Lucanthone is ~9.2-fold more potent |

| Conditions | MTT cell viability assay performed on a panel of seven human breast cancer cell lines after 72 hours of treatment. |

For researchers requiring an in vitro tool for autophagy inhibition, Lucanthone offers a more potent alternative to Chloroquine, enabling studies at lower concentrations which can reduce potential off-target effects.

Defined Solubility Profile for Non-Aqueous Formulations and Handling

As a free base, Lucanthone (CAS 479-50-5) exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as DMSO and ethanol. This contrasts sharply with its hydrochloride salt form, which is procured specifically for its enhanced water solubility. The selection of the free base is therefore a deliberate choice for applications requiring or compatible with organic solvent-based stock solutions and delivery vehicles.

| Evidence Dimension | Required Solvent for Concentrated Stock Solutions |

| Target Compound Data | Soluble in DMSO (>10 mg/mL) and Ethanol |

| Comparator Or Baseline | Lucanthone Hydrochloride: Soluble in aqueous buffers |

| Quantified Difference | Qualitative difference in solvent system compatibility (organic vs. aqueous) |

| Conditions | Standard laboratory preparation of stock solutions for in vitro research. |

This property is a critical procurement differentiator, as it dictates formulation strategy, vehicle controls in experiments, and compatibility with automated, aqueous-based screening platforms.

In Vitro Studies Requiring Potent Autophagy Inhibition

Lucanthone is the indicated choice over Chloroquine for cell-based cancer research where a highly potent, non-ocular toxic inhibitor of autophagy is required to study chemosensitization or cell survival pathways.

Isolating Topoisomerase Effects with Minimal APE1 Interference

When the primary goal is to study the effects of topoisomerase inhibition, Lucanthone is a more suitable choice than its metabolite Hycanthone, as it avoids the confounding effects of potent, simultaneous APE1 inhibition.

Sensitizing Cancer Cells to Radiotherapy or Alkylating Agents

Due to its dual action on Topoisomerase II and APE1, Lucanthone is effectively used as a sensitizing agent in combination with radiation or DNA alkylating drugs like temozolomide, where inhibition of multiple DNA repair and replication pathways is desired.

Development of Formulations Requiring Organic Solvent Systems

The free base form of Lucanthone is specifically suited for research and development workflows where the final product or intermediate formulation is based on organic solvents, precluding the use of the aqueous-soluble hydrochloride salt.

References

- [1] Carew, J. S., Espitia, C. M., Zhao, W., Han, Y., Dai, Y., Lu, J., Grant, S., & Nawrocki, S. T. (2011). Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. The Journal of biological chemistry, 286(8), 6602–6613.

- [2] Naidu, M. D., Agarwal, R., Peña, L. A., Cunha, L., Mezei, M., Shen, M., Wilson, D. M., 3rd, Liu, Y., Sanchez, Z., Chaudhary, P., Wilson, S. H., & Waring, M. J. (2011). Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PloS one, 6(9), e24675.

- [3] Luo, M., & Kelley, M. R. (2004). Inhibition of the human apurinic/apyrimidinic endonuclease (Ape1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone. Anticancer research, 24(4), 2127–2134.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Lucanthone is an orally available thioxanthone-based DNA intercalator and inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APEX1 or APE1), with anti-schistosomal and potential antineoplastic activity. Lucanthone intercalates DNA and interferes with the activity of topoisomerases I and II during replication and transcription, thereby inhibiting the synthesis of macromolecules. In addition, this agent specifically inhibits the endonuclease activity of APE1, without affecting its redox activity, resulting in un-repaired DNA strand breaks which may induce apoptosis. Therefore, lucanthone may sensitize tumor cells to radiation and chemotherapy. Furthermore, lucanthone inhibits autophagy through the disruption of lysosomal function. The multifunctional nuclease APE1 is a key component for DNA repair; its expression is often correlated with tumor cell resistance to radio- and chemotherapy.

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Dates

2: Naidu MD, Agarwal R, Pena LA, Cunha L, Mezei M, Shen M, Wilson DM 3rd, Liu Y, Sanchez Z, Chaudhary P, Wilson SH, Waring MJ. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PLoS One. 2011;6(9):e23679. doi: 10.1371/journal.pone.0023679. Epub 2011 Sep 15. PubMed PMID: 21935361; PubMed Central PMCID: PMC3174134.

3: Carew JS, Espitia CM, Esquivel JA 2nd, Mahalingam D, Kelly KR, Reddy G, Giles FJ, Nawrocki ST. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. J Biol Chem. 2011 Feb 25;286(8):6602-13. doi: 10.1074/jbc.M110.151324. Epub 2010 Dec 10. PubMed PMID: 21148553; PubMed Central PMCID: PMC3057822.

4: Luo M, Kelley MR. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone. Anticancer Res. 2004 Jul-Aug;24(4):2127-34. PubMed PMID: 15330152.

5: Mendez F, Goldman JD, Bases RE. Abasic sites in DNA of HeLa cells induced by lucanthone. Cancer Invest. 2002;20(7-8):983-91. PubMed PMID: 12449731.

6: Dassonneville L, Bailly C. Stimulation of topoisomerase II-mediated DNA cleavage by an indazole analogue of lucanthone. Biochem Pharmacol. 1999 Oct 15;58(8):1307-12. PubMed PMID: 10487533.

7: Del Rowe JD, Bello J, Mitnick R, Sood B, Filippi C, Moran J, Freeman K, Mendez F, Bases R. Accelerated regression of brain metastases in patients receiving whole brain radiation and the topoisomerase II inhibitor, lucanthone. Int J Radiat Oncol Biol Phys. 1999 Jan 1;43(1):89-93. PubMed PMID: 9989518.

Explore Compound Types